2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
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Overview
Description
2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone core, substituted with methoxybenzyl, phenyl, and propoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzylamine with phenylglyoxal to form an intermediate imidazolidinone. This intermediate is then reacted with 4-propoxyphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazolidinone ring can be reduced to form a more saturated imidazolidine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid, or halogenating agents like bromine or chlorine.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
Compared to similar compounds, 2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C28H29N3O5 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O5/c1-3-17-36-24-15-11-21(12-16-24)29-26(32)18-25-27(33)31(22-7-5-4-6-8-22)28(34)30(25)19-20-9-13-23(35-2)14-10-20/h4-16,25H,3,17-19H2,1-2H3,(H,29,32) |
InChI Key |
JECIUNSBOFGIMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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